CID 78068656

Description

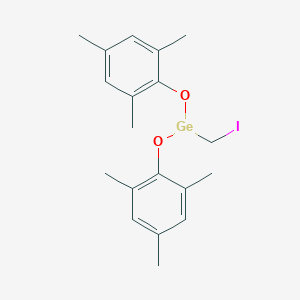

CID 78068656 is a chemical compound whose structural and functional properties have been investigated in the context of natural product analysis and organic chemistry. Figure 1D in highlights the CID content in vacuum-distilled fractions of CIEO (a natural extract), suggesting its presence as a secondary metabolite or derivative within complex mixtures.

Properties

Molecular Formula |

C19H24GeIO2 |

|---|---|

Molecular Weight |

483.9 g/mol |

InChI |

InChI=1S/C19H24GeIO2/c1-12-7-14(3)18(15(4)8-12)22-20(11-21)23-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3 |

InChI Key |

NISLGTMVXWOHKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)O[Ge](CI)OC2=C(C=C(C=C2C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78068656 are not explicitly documented. the general approach to synthesizing complex organic compounds typically involves multi-step reactions, purification processes, and quality control measures to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

CID 78068656 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenated hydrocarbons. The specific conditions, such as temperature, pressure, and catalysts, vary depending on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds.

Scientific Research Applications

CID 78068656 has a wide range of scientific research applications. It is used in:

Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In the study of metabolic pathways and the identification of bioactive metabolites.

Industry: Utilized in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of CID 78068656 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering downstream biological responses. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78068656, we compare it structurally and functionally to analogous compounds from the evidence. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Diversity: this compound shares a backbone with terpenoids (e.g., betulin derivatives) but lacks conjugated functional groups like carboxylic acids (betulinic acid) or phenolic moieties (3-O-caffeoyl betulin) . This structural simplicity may limit its bioactivity compared to more complex derivatives. Oscillatoxin D (CID 101283546), a marine-derived polyketide, exhibits a distinct macrocyclic structure, highlighting divergent biosynthetic origins compared to this compound .

Analytical Behavior: this compound’s GC-MS profile (Figure 1C) suggests moderate volatility, similar to mid-polarity terpenoids. In contrast, highly polar compounds like 3-O-caffeoyl betulin require advanced LC-MS techniques for detection . Fragmentation patterns in source-induced CID (Collision-Induced Dissociation) for this compound (Figure 1D) differ from peptide-based CID/ETD (Electron Transfer Dissociation) workflows used in proteomics, emphasizing its small-molecule nature .

Biological Relevance: Unlike betulinic acid (CID 64971), which shows well-documented anticancer activity, this compound’s role remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.